Cas no 1251566-04-7 (2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide)

2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide
- AKOS024527895
- 2-[[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide
- 2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide
- 1251566-04-7
- 2-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide
- VU0528520-1
- F5943-0114
-
- Inchi: 1S/C20H17N5O3S2/c21-19(27)12-5-1-2-6-13(12)22-16(26)11-29-20-25-24-17(28-20)9-10-18-23-14-7-3-4-8-15(14)30-18/h1-8H,9-11H2,(H2,21,27)(H,22,26)
- InChI Key: SAWDCFXLGPLNKI-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1CCC1=NN=C(O1)SCC(NC1C=CC=CC=1C(N)=O)=O
Computed Properties
- Exact Mass: 439.07728177g/mol
- Monoisotopic Mass: 439.07728177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 178Ų
- XLogP3: 3.7
2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5943-0114-20μmol |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-50mg |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-10μmol |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-2mg |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-20mg |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-10mg |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-75mg |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-25mg |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-100mg |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5943-0114-2μmol |
2-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzamide |
1251566-04-7 | 2μmol |
$57.0 | 2023-09-09 |
2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide Related Literature
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide
Professional Introduction to Compound with CAS No. 1251566-04-7 and Product Name: 2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide
The compound with the CAS number 1251566-04-7 and the product name 2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The intricate scaffold of this compound combines several heterocyclic moieties, including benzothiazole, 1,3,4-oxadiazole, and acetamidobenzamide, which are well-known for their diverse pharmacological properties.
Recent studies have highlighted the potential of such multifunctional compounds in addressing complex diseases. The presence of the sulfanyl group in the molecule enhances its interactions with biological targets, making it a valuable candidate for drug development. Specifically, the 1,3,4-oxadiazole ring is recognized for its role in modulating enzyme activity and receptor binding, while the benzothiazole moiety is often associated with anti-inflammatory and antimicrobial properties. These characteristics make the compound a compelling subject for further investigation.
In the realm of medicinal chemistry, the design of molecules that can selectively interact with biological pathways is crucial. The structure of 2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide exhibits a high degree of specificity due to its combined heterocyclic system. This specificity is particularly important in drug discovery, where off-target effects can lead to adverse reactions. The compound’s ability to modulate multiple targets simultaneously suggests its potential as a dual or multi-action therapeutic agent.
Current research in pharmaceutical sciences is increasingly focusing on molecules that can cross the blood-brain barrier (BBB) or other biological barriers efficiently. The structural features of this compound may facilitate its passage through these barriers, enhancing its bioavailability and therapeutic efficacy. Additionally, the presence of functional groups such as acetamidobenzamide suggests that it may exhibit favorable pharmacokinetic properties, including solubility and metabolic stability.
The synthesis of this compound involves complex organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to construct the intricate framework of the molecule. Techniques such as multi-step coupling reactions and palladium-catalyzed cross-coupling have been instrumental in achieving the desired structure with high yield and purity. These synthetic strategies not only highlight the expertise of modern chemical synthesis but also underscore the importance of innovative approaches in drug development.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of this compound with potential biological targets. These studies have provided insights into its mechanism of action and have helped identify key residues involved in binding. Such computational analyses are essential for optimizing drug design and improving therapeutic outcomes. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery.
The pharmacological profile of 2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide has been preliminarily assessed through in vitro assays. Initial results indicate that it exhibits significant activity against various pathological conditions. For instance, its interaction with enzymes involved in inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. Furthermore, its ability to modulate receptor activity may make it useful in addressing neurological disorders.
As research progresses, additional derivatives of this compound are being synthesized to explore new pharmacological profiles and enhance therapeutic efficacy. Structural modifications aimed at improving solubility, bioavailability, and target specificity are being pursued. These efforts are part of a broader trend in medicinal chemistry where rational drug design plays a pivotal role in developing next-generation therapeutics.
The regulatory landscape for new pharmaceutical compounds is stringent but well-established. Before moving into clinical trials, compounds like this must undergo rigorous testing to ensure safety and efficacy. Preclinical studies involving cell culture assays and animal models are essential for evaluating their biological activity and toxicological profile. These studies provide critical data that informs decisions about advancing a candidate into human trials.
The impact of such compounds extends beyond their immediate therapeutic applications. They serve as valuable tools for understanding disease mechanisms at a molecular level and can inspire new avenues for research. The collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory discoveries into tangible benefits for patients worldwide.
In conclusion,1251566-04-7 and its corresponding product name represent a significant contribution to pharmaceutical chemistry. The unique structural features and promising biological activities make it a compelling candidate for further development. As research continues to uncover new insights into its pharmacology and mechanisms of action,this compound holds great potential for addressing unmet medical needs across various therapeutic areas.
1251566-04-7 (2-2-({5-2-(1,3-benzothiazol-2-yl)ethyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamidobenzamide) Related Products
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2171941-51-6(2-{1-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutyl}acetic acid)
- 896013-69-7(7-methyl-4-oxo-N-3-(propan-2-yloxy)propyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 136825-02-0(Ferrocene, 1-[bis[4-(trifluoroMethyl)phenyl]phosphino]-2-[(1R)-1-(diMethylaMino)ethyl]-, (1R)-)
- 1260382-51-1(3-Acetyl-6-cyano-7-azaindole)
- 2092795-64-5(Trimethyl(piperidin-3-yl)silane)
- 174769-98-3(2-(4-Bromophenyl)-N,N-diethylethanamine)
- 2418680-85-8(3-(Piperazin-1-yl)-5-(prop-2-yn-1-yl)aniline)
- 14984-34-0(D-Glucuronic acid sodium salt)
- 114460-02-5(Bis(ethylcyclopentadienyl)magnesium)



